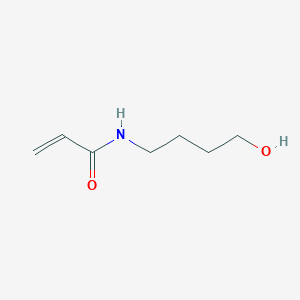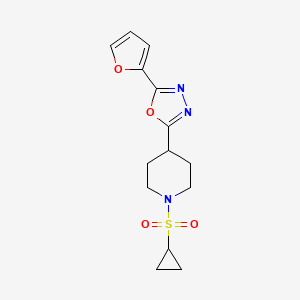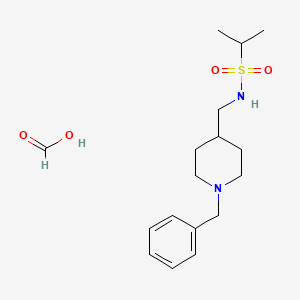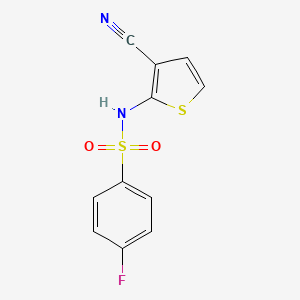
n-(4-Hydroxybutyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Hydroxybutyl)acrylamide is a chemical compound with the molecular formula C7H13NO2 . It is used in the production of polymers and gels .
Synthesis Analysis
The synthesis of N-(4-Hydroxybutyl)acrylamide involves the reversible addition-fragmentation chain transfer (RAFT) aqueous dispersion polymerization of 4-hydroxybutyl acrylate (HBA). This process is conducted using a water-soluble RAFT agent bearing a carboxylic acid group . Another method involves the esterification of acrylic acid (AA) with 1,4-butanediol (BD) over a solid acid catalyst to produce 4-hydroxybutyl acrylate (HBA), an environmentally benign coating agent .Molecular Structure Analysis
The molecular structure of N-(4-Hydroxybutyl)acrylamide is characterized by an α,β-unsaturated carbonyl structure. The molecular weight is 143.18 g/mol . The InChI code is 1S/C7H13NO2/c1-2-7(10)8-5-3-4-6-9/h2,9H,1,3-6H2,(H,8,10) .Chemical Reactions Analysis
The chemical reactions involving N-(4-Hydroxybutyl)acrylamide primarily occur through its α,β-unsaturated carbonyl structure. This structure makes it a soft electrophile that preferentially forms covalent bonds with soft nucleophiles .Physical And Chemical Properties Analysis
N-(4-Hydroxybutyl)acrylamide has a molecular weight of 143.18 g/mol. It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2. It has a rotatable bond count of 5 .Aplicaciones Científicas De Investigación
- Researchers have used HBA-based hydrogels for controlled drug delivery. The hydrogel matrix can encapsulate drugs and release them gradually, improving therapeutic efficacy and minimizing side effects .
- In tissue engineering, HBA-based hydrogels provide a scaffold for cell growth and regeneration. Their hydrophilic nature supports cell adhesion and proliferation .
- Researchers have explored using these nanoparticles as nanoreactors for catalysis or as carriers for targeted drug delivery .
- By carefully controlling the polymerization conditions, researchers achieve reverse sequence polymerization-induced self-assembly, where the hydrophobic block (PHBA) forms first in aqueous media .
- These hydrogels are used as biosensors to detect analytes (e.g., glucose, proteins) due to their swelling behavior in response to target molecules .
Smart Hydrogels and Drug Delivery Systems
Biomedical Coatings and Tissue Engineering
Responsive Nanoparticles and Nanoreactors
Polymerization-Induced Self-Assembly (PISA)
Hydrogel-Based Sensors and Biosensors
Environmental Applications
Mecanismo De Acción
Mode of Action
It is known that the compound can undergo reversible addition−fragmentation chain transfer (raft) aqueous dispersion polymerization . This process confers charge stabilization when conducted at pH 8, leading to the formation of polydisperse anionic PHBA latex particles .
Biochemical Pathways
The compound’s involvement in raft aqueous dispersion polymerization suggests it may influence pathways related to polymer synthesis and degradation .
Result of Action
Its involvement in raft aqueous dispersion polymerization suggests it may influence the formation and characteristics of polymeric structures .
Action Environment
The action of N-(4-Hydroxybutyl)acrylamide can be influenced by environmental factors such as pH. For instance, RAFT aqueous dispersion polymerization of the compound confers charge stabilization when conducted at pH 8 .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-(4-hydroxybutyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-2-7(10)8-5-3-4-6-9/h2,9H,1,3-6H2,(H,8,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBWQZBVPWXXJKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCCCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
n-(4-Hydroxybutyl)acrylamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-{3-[4-(2-Chlorophenyl)piperazin-1-yl]-2-hydroxypropoxy}-3-methoxyphenyl)ethan-1-one](/img/structure/B2846116.png)
![N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-2-phenylsulfanylacetamide](/img/structure/B2846117.png)
![(3As,6aR)-5-(9H-fluoren-9-ylmethoxycarbonyl)-3,4,6,6a-tetrahydro-2H-furo[2,3-c]pyrrole-3a-carboxylic acid](/img/structure/B2846118.png)

![(E)-N-(cyanomethyl)-3-[5-(2-fluorophenyl)thiophen-2-yl]prop-2-enamide](/img/structure/B2846121.png)




![3-(3-(4-benzylpiperazine-1-carbonyl)phenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2846131.png)


